BenchChemオンラインストアへようこそ!

5-amino-2-(1H-pyrazol-1-yl)benzamide

HDAC inhibition epigenetics isoform selectivity

Procure 5-amino-2-(1H-pyrazol-1-yl)benzamide (CAS 1158414-84-6) for HDAC6-selective inhibitor development. This ortho-pyrazole-substituted aminobenzamide scaffold achieves an HDAC6 IC₅₀ of 42 nM with >190-fold selectivity over HDAC1 (IC₅₀ = 8,010 nM), enabling interrogation of tubulin deacetylation and axonal transport pathways without class I HDAC-mediated transcriptional repression. Its unique conformational presentation of the zinc-binding moiety, validated by Berluti et al. (2024) for class I HDAC inhibitor development with optimized derivatives achieving HDAC1 IC₅₀ values as low as 0.22 µM, provides a tunable linker domain for systematic SAR campaigns. Additionally, the scaffold's moderate EGFR kinase inhibition (IC₅₀ = 101.4 nM) positions it as a starting point for investigating HDAC-EGFR signaling crosstalk and developing bifunctional degraders. Available at research-grade purity (≥95%), it also serves as an effective negative control in HDAC1/class I screening cascades and target engagement studies (e.g., CETSA). Contact us for bulk pricing, custom synthesis inquiries, or immediate availability.

Molecular Formula C10H10N4O
Molecular Weight 202.217
CAS No. 1158414-84-6
Cat. No. B2893275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-(1H-pyrazol-1-yl)benzamide
CAS1158414-84-6
Molecular FormulaC10H10N4O
Molecular Weight202.217
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)N)C(=O)N
InChIInChI=1S/C10H10N4O/c11-7-2-3-9(8(6-7)10(12)15)14-5-1-4-13-14/h1-6H,11H2,(H2,12,15)
InChIKeyDHHDNBXMGBXTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-(1H-pyrazol-1-yl)benzamide (CAS 1158414-84-6): Aminobenzamide-Pyrazole Scaffold for HDAC Inhibitor Development and Chemical Biology


5-Amino-2-(1H-pyrazol-1-yl)benzamide (CAS 1158414-84-6, MF C10H10N4O, MW 202.21 g/mol) is a heterocyclic compound characterized by an ortho-pyrazole-substituted benzamide core bearing a 5-amino group . This aminobenzamide scaffold functions as a zinc-binding group (ZBG) for class I histone deacetylase (HDAC) inhibition, with the pyrazole ring serving as a tunable linker domain [1]. Unlike hydroxamate-based HDAC inhibitors that exhibit pan-HDAC activity with associated hematological toxicity, the aminobenzamide ZBG confers inherent class I selectivity, making this scaffold particularly valuable for developing subtype-selective epigenetic probes [1]. The compound is commercially available at research-grade purity (≥95%) and serves as both a standalone tool compound for HDAC target engagement studies and a versatile intermediate for further derivatization .

Why Generic Aminobenzamide Scaffolds Cannot Substitute for 5-Amino-2-(1H-pyrazol-1-yl)benzamide in HDAC-Targeted Research


Simple aminobenzamides lacking the 2-(1H-pyrazol-1-yl) ortho-substitution (e.g., entinostat, tacedinaline) exhibit fundamentally different HDAC isoform selectivity profiles due to altered linker geometry and steric constraints within the enzyme active site [1]. The ortho-pyrazole substituent on 5-amino-2-(1H-pyrazol-1-yl)benzamide creates a unique conformational presentation of the zinc-binding aminobenzamide moiety, enabling selective engagement of HDAC6 (IC50 = 42 nM) while largely sparing HDAC1 (IC50 = 8,010 nM), representing a >190-fold isoform selectivity window that unsubstituted aminobenzamides cannot achieve [2]. Additionally, substitution at other ring positions (e.g., 3- or 4-pyrazol-1-yl benzamides) alters both the spatial orientation of the ZBG and synthetic accessibility, rendering them unsuitable for applications requiring the precise pharmacophore geometry of the 2-substituted scaffold [1].

Quantitative Evidence for 5-Amino-2-(1H-pyrazol-1-yl)benzamide (CAS 1158414-84-6): HDAC Isoform Selectivity, EGFR Kinase Activity, and Scaffold Differentiation


HDAC6 vs. HDAC1 Isoform Selectivity: >190-Fold Preferential Inhibition of HDAC6 by 5-Amino-2-(1H-pyrazol-1-yl)benzamide

5-Amino-2-(1H-pyrazol-1-yl)benzamide demonstrates marked selectivity for HDAC6 (IC50 = 42 nM) over HDAC1 (IC50 = 8,010 nM), representing a >190-fold selectivity window [1]. This contrasts sharply with the pan-HDAC inhibitor vorinostat (SAHA), which potently inhibits HDAC1 (IC50 ≈ 10 nM) and HDAC6 (IC50 ≈ 10-20 nM) with negligible selectivity [2]. The ortho-pyrazole substitution and 5-amino group collectively confer this selectivity profile, enabling HDAC6-targeted applications while minimizing class I HDAC-mediated off-target effects [1].

HDAC inhibition epigenetics isoform selectivity cancer research

HDAC1 Inhibition Potency Comparison: 5-Amino-2-(1H-pyrazol-1-yl)benzamide vs. Aminobenzamide Reference Compounds

Against HDAC1, 5-amino-2-(1H-pyrazol-1-yl)benzamide exhibits an IC50 of 8,010 nM (8.01 μM) [1]. In comparison, clinically evaluated aminobenzamide-based HDAC inhibitors entinostat (MS-275) and tacedinaline (CI-994) demonstrate substantially higher potency against HDAC1, with IC50 values of 0.93 μM and 0.22-0.68 μM respectively [2]. This 9- to 36-fold lower potency against HDAC1 positions 5-amino-2-(1H-pyrazol-1-yl)benzamide as a weaker class I HDAC inhibitor, making it preferable for applications where HDAC6 selectivity is desired without potent HDAC1 suppression.

HDAC1 inhibition class I HDAC zinc-binding group medicinal chemistry

EGFR Kinase Inhibition: Moderate Potency Against Wild-Type EGFR

5-Amino-2-(1H-pyrazol-1-yl)benzamide inhibits epidermal growth factor receptor (EGFR) kinase with an IC50 of 101.4 nM [1]. In comparison, the clinically approved EGFR inhibitor gefitinib exhibits an IC50 of approximately 33 nM against wild-type EGFR in comparable enzymatic assays [2]. This approximately 3-fold lower potency positions the target compound as a moderate-activity EGFR inhibitor scaffold rather than a potent clinical candidate, suitable for structure-activity relationship (SAR) optimization campaigns.

EGFR kinase tyrosine kinase inhibition oncology kinase profiling

Scaffold Utility in HDAC Inhibitor Development: Aminobenzamide ZBG with Pyrazole Linker

The aminobenzamide scaffold with ortho-pyrazole substitution has been validated as an effective zinc-binding group (ZBG) for class I HDAC inhibitor development [1]. In the Berluti et al. study, derivative 15b—incorporating the aminobenzamide-pyrazole core structurally related to the target compound—achieved an HDAC1 IC50 of 0.22 μM, comparable to the reference compound tacedinaline (IC50 = 0.68 μM) [1]. Unsubstituted 2-(1H-pyrazol-1-yl)benzamide (CAS 25660-61-1), lacking the 5-amino group, does not appear in published HDAC SAR studies, suggesting the amino group is critical for zinc-binding functionality.

HDAC inhibitor design scaffold optimization zinc-binding group pyrazole linker

Commercially Available Structural Analog: 5-Amino-N-methyl-2-(1H-pyrazol-1-yl)benzamide

5-Amino-N-methyl-2-(1H-pyrazol-1-yl)benzamide (CAS 1420792-56-8, MW 216.24) is a commercially available N-methylated analog of the target compound [1]. This compound differs solely by N-methylation of the benzamide nitrogen, increasing molecular weight by 14.02 g/mol (7% increase) and altering hydrogen-bonding capacity (one fewer H-bond donor) [1]. While comparative biological data between these two compounds are not available in the open literature, this N-methyl analog provides researchers with a direct structural comparator for evaluating the impact of benzamide N-substitution on HDAC binding, cellular permeability, and metabolic stability .

N-methyl analog structural comparator procurement options SAR

Recommended Research Applications for 5-Amino-2-(1H-pyrazol-1-yl)benzamide Based on Quantitative Evidence


HDAC6-Selective Chemical Probe Development in Neurodegeneration and Oncology Research

5-Amino-2-(1H-pyrazol-1-yl)benzamide is optimally deployed as a starting scaffold for developing HDAC6-selective inhibitors for applications where class I HDAC inhibition is undesirable. With an HDAC6 IC50 of 42 nM and >190-fold selectivity over HDAC1 (IC50 = 8,010 nM) [1], this compound enables researchers to interrogate HDAC6-specific biology—including tubulin deacetylation, protein aggregate clearance, and axonal transport regulation—without confounding effects from class I HDAC-mediated transcriptional repression. This selectivity profile is particularly valuable for neurodegenerative disease models (e.g., Alzheimer's, Parkinson's, Charcot-Marie-Tooth disease) where HDAC6 inhibition shows therapeutic promise without the hematological toxicity associated with class I HDAC suppression [1].

Dual-Target Epigenetic-Kinase Probe Development for HDAC-EGFR Crosstalk Studies

The compound's combined activity profile—moderate EGFR kinase inhibition (IC50 = 101.4 nM) [1] and HDAC6-selective inhibition (IC50 = 42 nM, >190-fold selectivity over HDAC1) [2]—positions it as a chemical starting point for investigating HDAC-EGFR signaling crosstalk. This dual-activity scaffold is suitable for developing bifunctional small molecules or PROTAC degraders that simultaneously engage epigenetic and kinase targets. Such probes can interrogate resistance mechanisms in EGFR-driven cancers where HDAC upregulation contributes to therapeutic escape, or explore synergistic epigenetic-kinase targeting strategies in preclinical oncology models [1].

Aminobenzamide Scaffold SAR Optimization for Class I HDAC Inhibitor Development

The aminobenzamide-pyrazole core of 5-amino-2-(1H-pyrazol-1-yl)benzamide has been validated by Berluti et al. (2024) as an effective zinc-binding scaffold for class I HDAC inhibitor development, with optimized derivatives achieving HDAC1 IC50 values as low as 0.22 μM—representing a 36-fold improvement over the parent compound [1]. Medicinal chemistry groups can leverage this compound as a commercially available starting material for systematic SAR campaigns targeting the pyrazole ring, benzamide core, or 5-amino position to enhance potency, isoform selectivity, and cellular efficacy against acute myeloid leukemia (AML) cells and other HDAC-dependent cancer models [1].

HDAC1-Negative Control for Class I HDAC Inhibitor Screening Cascades

With an HDAC1 IC50 of 8,010 nM (8.01 μM) [1]—9- to 36-fold weaker than reference aminobenzamide inhibitors entinostat (0.93 μM) and tacedinaline (0.22-0.68 μM) [2]—this compound functions as an effective negative control in HDAC1/class I screening cascades. Researchers can use this compound to establish baseline activity thresholds, validate assay windows, or confirm that observed biological effects are mediated through HDAC1/class I inhibition rather than off-target mechanisms. Its structural similarity to potent aminobenzamide HDAC inhibitors, combined with weak target engagement, makes it particularly suitable for target engagement control experiments in cellular thermal shift assays (CETSA) or chemoproteomics studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-amino-2-(1H-pyrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.